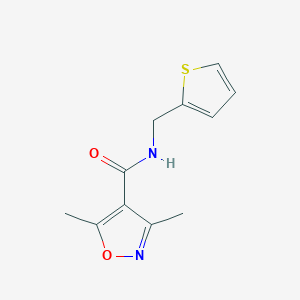

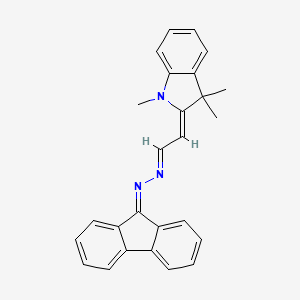

N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a quinoline structure, such as N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide, are of significant interest in the field of organic and medicinal chemistry due to their potential biological activities and applications in material science. The interest in these compounds primarily stems from their structural versatility, which allows for the synthesis of a wide range of derivatives with varied biological activities.

Synthesis Analysis

The synthesis of compounds like N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide involves the condensation of carbohydrazide with different aldehydes or ketones in the presence of suitable catalysts. For example, similar compounds have been synthesized through reactions involving bromobenzaldehydes and quinoline carbohydrazide under reflux conditions in ethanol (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, UV–Visible spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed insights into the molecular geometry, vibrational frequencies, and electronic properties of the compounds (Raja et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be explored through their involvement in various chemical reactions, including cycloaddition reactions, substitution reactions, and their use as intermediates in the synthesis of more complex molecules. Their reactivity is often studied through computational methods like density functional theory (DFT) to predict their behavior in reactions (Fan et al., 2014).

Applications De Recherche Scientifique

Synthesis and Characterization

N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide is a compound with potential applications in various scientific research areas due to its structural characteristics. Its synthesis and characterization have been explored in the context of developing novel quinoline derivatives, which are known for their diverse biological activities. The compound is part of the quinoline family, which includes molecules synthesized for their antimicrobial properties and potential use in material science due to their unique structural features.

Synthesis Techniques

Efficient synthesis techniques have been employed to create quinoline derivatives, leveraging reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Catalytic Applications

The compound and its derivatives have been utilized in catalytic applications, particularly in C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions. This highlights the compound's role in facilitating organic synthesis reactions, which are crucial for pharmaceutical research (Donthireddy et al., 2020).

Spectroscopic and Computational Studies

Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV–Visible spectroscopy, along with computational methods such as density functional theory (DFT), have been applied to study the structural and electronic properties of similar compounds. These studies provide insights into the compound's stability, charge distribution, and potential for interaction with biological molecules (Raja et al., 2017).

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives has been evaluated, showing promise in the development of new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics, highlighting the need for novel compounds with effective antimicrobial properties (Özyanik et al., 2012).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “N’-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data .

Orientations Futures

The study and application of “N’-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide” would depend on its properties and potential uses. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry .

Propriétés

IUPAC Name |

N-[(E)-(3-bromophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O/c1-12-9-16(15-7-2-3-8-17(15)21-12)18(23)22-20-11-13-5-4-6-14(19)10-13/h2-11H,1H3,(H,22,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFBTWDODZGMCM-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)